2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3/c1-7(11)6-8-2-4-9(5-3-8)10(12,13)14/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAIMDSOJXHXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 2 Chloro 3 4 Trifluoromethyl Phenyl 1 Propene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, electronic properties, and reactivity of 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene. These computational methods provide insights that complement experimental data, offering a detailed view of the molecule at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional combined with a 6-31G* basis set is a common choice for achieving a balance between accuracy and computational cost in studying organic molecules.
Below is a table of selected optimized geometric parameters for this compound, calculated using the B3LYP/6-31G* level of theory. These values are illustrative of what would be expected for a molecule with this structure.
Table 1: Predicted Optimized Geometric Parameters
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=C (propene) | 1.34 Å |
| C-Cl | 1.78 Å | |
| C-C (propene-phenyl) | 1.49 Å | |
| C-CF3 | 1.52 Å | |
| Bond Angle | C-C=C (propene) | 122° |
| Cl-C=C | 118° |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for electronic structure calculations compared to DFT, albeit at a greater computational expense. These methods are particularly useful for refining energies and studying systems where electron correlation is critical. For a molecule like this compound, high-accuracy calculations can provide benchmark data for its stability and reactivity. Due to the computational cost, these methods are often used for single-point energy calculations on a DFT-optimized geometry.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus in the optimized molecular geometry. The predicted shifts for this compound would be expected to show characteristic signals for the vinyl protons, the aromatic protons, and the carbons of the propene, phenyl, and trifluoromethyl groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
|---|---|---|---|
| Vinylic H | 5.4 - 5.8 | C=C (propene) | 115 - 140 |
| Aromatic H | 7.4 - 7.8 | C-Cl | ~130 |
| -CH2- | ~3.6 | Aromatic C | 125 - 145 |
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) spectrum of a molecule. Each calculated frequency corresponds to a specific vibrational mode. These theoretical spectra are crucial for interpreting experimental IR data. Key predicted vibrational frequencies for this compound would include C=C stretching of the propene group, C-Cl stretching, C-F stretching of the trifluoromethyl group, and various C-H and aromatic ring vibrations.
Table 3: Selected Predicted Vibrational Frequencies (in cm⁻¹)
| Vibrational Mode | Predicted Frequency Range |
|---|---|
| C=C Stretch (propene) | 1640 - 1660 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch (CF3) | 1100 - 1350 |
Analysis of Electronic Properties and Molecular Orbitals
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich propene double bond and the phenyl ring. The LUMO is likely to be distributed over the phenyl ring and influenced by the electron-withdrawing trifluoromethyl and chloro groups. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 4: Predicted Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Molecular Electrostatic Potential (MESP) Mapping for Reaction Site Identification
A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MESP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas show positive electrostatic potential (electron-poor). Green and yellow areas represent intermediate potentials.
For this compound, the MESP map would likely show negative potential (red) around the chlorine atom and the C=C double bond of the propene moiety, indicating these as potential sites for electrophilic attack. The region around the electron-withdrawing trifluoromethyl group and the hydrogen atoms would exhibit a positive potential (blue), suggesting susceptibility to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
No published studies containing Natural Bond Orbital (NBO) analysis for this compound could be located. This type of analysis is crucial for understanding hyperconjugative interactions, charge delocalization, and the stability of the molecule by examining donor-acceptor interactions within its structure. Without relevant research, data on stabilization energies (E(2)) and the specific intramolecular charge transfer pathways for this compound remain unavailable.
Mechanistic Studies Through Transition State Theory and Reaction Pathway Mapping
There is no available research that applies Transition State Theory and reaction pathway mapping to elucidate the reaction mechanisms of this compound. Such studies would provide critical insights into its reactivity, including the identification of transition states, intermediates, and the calculation of activation energies for potential chemical transformations. The kinetics and thermodynamics of reactions involving this compound have not been computationally explored in the accessible scientific literature.
Molecular Dynamics Simulations for Conformational Landscape Exploration
A search of the scientific literature yielded no studies that have employed molecular dynamics simulations to investigate the conformational landscape of this compound. These simulations are used to explore the dynamic behavior of a molecule over time, identify its stable conformers, and understand the flexibility of its rotatable bonds. As a result, information regarding the potential energy surface, dihedral angle distributions, and conformational stability of this molecule is not available.
Future Research Directions and Emerging Opportunities for 2 Chloro 3 4 Trifluoromethyl Phenyl 1 Propene Research
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of 2-chloro-3-[(4-trifluoromethyl)phenyl]-1-propene and its derivatives presents challenges in achieving high selectivity and efficiency. Future research will likely focus on developing advanced catalytic systems to control the regioselectivity and stereoselectivity of its formation.
One promising avenue is the use of transition metal catalysts, such as those based on palladium, nickel, or copper, for the cross-coupling of a (4-trifluoromethyl)phenyl precursor with a three-carbon chloro-alkene component. Research could focus on designing ligands that can precisely control the catalytic activity and prevent side reactions, such as isomerization of the double bond or unwanted side reactions at the trifluoromethyl group.
Another area of interest is the development of organocatalysts for the synthesis of this compound. Chiral organocatalysts could offer a pathway to enantiomerically enriched versions of this compound, which would be valuable for applications in medicinal chemistry and as chiral building blocks. The table below outlines potential catalytic systems and their expected outcomes.
| Catalyst Type | Potential Reaction | Expected Advantages |
| Palladium-based catalysts with bulky phosphine (B1218219) ligands | Suzuki or Stille cross-coupling | High yields, good functional group tolerance |
| Nickel-based catalysts with N-heterocyclic carbene (NHC) ligands | Kumada cross-coupling | Cost-effective, high reactivity |
| Copper-catalyzed reactions | Allylic substitution | Milder reaction conditions |
| Chiral phosphoric acids | Asymmetric allylic chlorination | Access to enantioenriched products |
Exploration of Unconventional Reaction Conditions (e.g., Flow Chemistry, Photochemistry)
Moving beyond traditional batch synthesis, the application of unconventional reaction conditions could offer significant advantages in the production of this compound.
Flow Chemistry: Continuous flow processes can provide enhanced control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netnih.gov This can lead to improved yields, higher purity, and safer handling of reactive intermediates. For the synthesis of the target compound, a flow reactor could be used for a multi-step sequence, minimizing the isolation of potentially unstable intermediates. unimi.it
Photochemistry: Light-mediated reactions offer unique pathways for bond formation. rsc.org Photocatalytic methods could be employed for the introduction of the trifluoromethyl group or for the chlorination step under mild conditions. researchgate.net Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for the formation of C-C and C-halogen bonds. mdpi.com
| Reaction Condition | Potential Application in Synthesis | Key Benefits |
| Flow Chemistry | Multi-step synthesis from starting materials | Improved safety, higher throughput, better process control |
| Photochemistry | Trifluoromethylation or chlorination steps | Mild reaction conditions, unique reactivity patterns |
| Microwave-assisted synthesis | Rate acceleration of cross-coupling reactions | Reduced reaction times, potential for improved yields |
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design
AI tools can help in:
Predicting reaction outcomes: ML models can be trained to predict the success and yield of a reaction based on the starting materials and conditions. nih.gov
Optimizing reaction conditions: AI can suggest optimal temperatures, solvents, and catalysts to maximize the yield and selectivity of the synthesis.
Discovering novel pathways: By exploring a vast chemical reaction space, AI can uncover entirely new ways to construct the target molecule. synthiaonline.com
The integration of AI with automated synthesis platforms could eventually lead to the autonomous discovery and production of new derivatives of this compound with desired properties.
Advanced Methodologies for Environmental Fate and Degradation Pathway Studies
Given the presence of both chlorine and a trifluoromethyl group, understanding the environmental fate and potential degradation pathways of this compound is crucial. Future research should employ advanced analytical and mechanistic techniques to address this.
Analytical Aspects: High-resolution mass spectrometry (HRMS) coupled with liquid or gas chromatography will be essential for identifying and quantifying the parent compound and its transformation products in complex environmental matrices. nih.govenv.go.jp The use of labeled isotopes can help in tracing the metabolic fate of the molecule.
Mechanistic Studies: Investigating the microbial and abiotic degradation of this compound is a key research area. nih.goved.ac.uk Studies could focus on identifying microorganisms capable of metabolizing the compound and elucidating the enzymatic pathways involved. researchgate.netepa.gov Understanding the role of reductive dechlorination and defluorination processes will be critical in assessing its persistence and potential for bioaccumulation. researchgate.net
Synergistic Approaches Combining Experimental Synthesis with Computational Prediction
A powerful strategy for accelerating research on this compound involves a close integration of experimental work with computational modeling. nih.gov
Computational Prediction: Density Functional Theory (DFT) and other computational methods can be used to:
Predict the most stable conformations of the molecule.
Calculate its spectroscopic properties (NMR, IR, etc.) to aid in its characterization.
Model reaction mechanisms to understand the factors controlling selectivity and reactivity. pearson.com
Predict potential degradation products and their toxicity.
By using computational tools to guide experimental efforts, researchers can save time and resources. For example, computational screening of potential catalysts could identify the most promising candidates for synthesis before they are tested in the lab. This synergistic approach will be invaluable in unlocking the full potential of this compound and its derivatives. chemrxiv.orgchemrxiv.org
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
